molecular formula C7H12N4O2S B11801619 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

Cat. No.: B11801619
M. Wt: 216.26 g/mol
InChI Key: CDAPBMKIQSCHGT-UHFFFAOYSA-N
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Description

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported .

Chemical Reactions Analysis

Types of Reactions

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1H-imidazole and its derivatives share the imidazole ring structure.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine and its derivatives share the pyrrolidine ring structure.

Uniqueness

1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, along with the sulfonyl group. This combination provides a unique set of chemical and biological properties that are not found in simpler imidazole or pyrrolidine derivatives .

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H12N4O2S/c8-6-1-2-11(4-6)14(12,13)7-3-9-5-10-7/h3,5-6H,1-2,4,8H2,(H,9,10)

InChI Key

CDAPBMKIQSCHGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CN=CN2

Origin of Product

United States

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